molecular formula C16H14F5N3 B14141873 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline CAS No. 640759-23-5

4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline

Cat. No.: B14141873
CAS No.: 640759-23-5
M. Wt: 343.29 g/mol
InChI Key: BLCYPFMIQDFJGV-UHFFFAOYSA-N
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Description

4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a pentafluorophenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline typically involves the reaction of 4-(pentafluorophenyl)piperazine with aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that facilitate binding. The aniline moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]aniline
  • 4-[4-(Trifluoromethyl)phenyl)piperazin-1-yl]aniline
  • 4-[4-(Chlorophenyl)piperazin-1-yl]aniline

Uniqueness

4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to molecular targets compared to its analogs .

Properties

CAS No.

640759-23-5

Molecular Formula

C16H14F5N3

Molecular Weight

343.29 g/mol

IUPAC Name

4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H14F5N3/c17-11-12(18)14(20)16(15(21)13(11)19)24-7-5-23(6-8-24)10-3-1-9(22)2-4-10/h1-4H,5-8,22H2

InChI Key

BLCYPFMIQDFJGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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